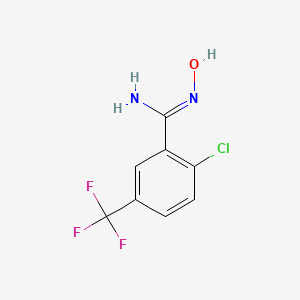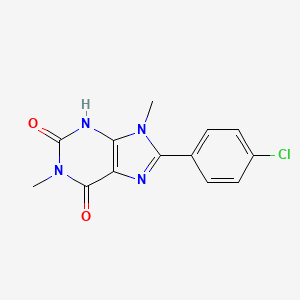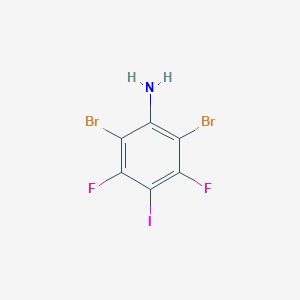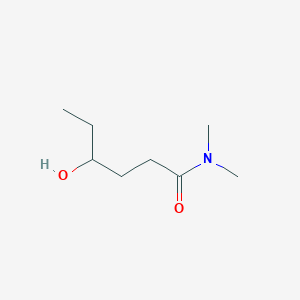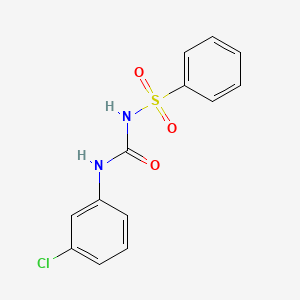
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a benzenesulfonyl group attached to a urea moiety, with a 3-chlorophenyl substituent.
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diabetes and other metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, sulfonylureas are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers a cascade of events that lead to increased insulin secretion, which is beneficial in the management of diabetes.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea can be compared with other sulfonylureas, such as:
Tolbutamide: Another sulfonylurea used in the treatment of diabetes, but with a different substituent pattern.
Glibenclamide: Known for its potent hypoglycemic effects, it has a different chemical structure but similar therapeutic applications.
Chlorpropamide: Similar in structure but with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other sulfonylureas.
Propriétés
Numéro CAS |
51327-35-6 |
|---|---|
Formule moléculaire |
C13H11ClN2O3S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-5-4-6-11(9-10)15-13(17)16-20(18,19)12-7-2-1-3-8-12/h1-9H,(H2,15,16,17) |
Clé InChI |
YEEMSMGJJVHUMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



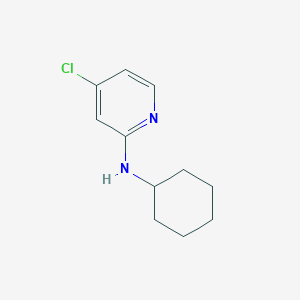
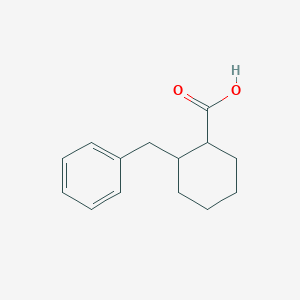
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
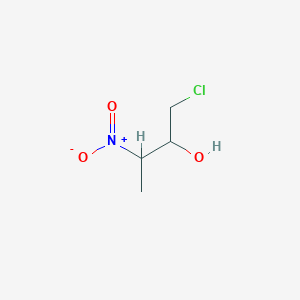
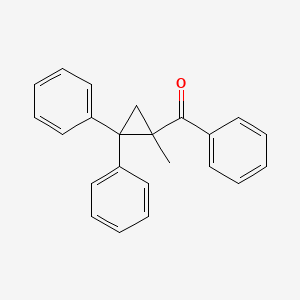

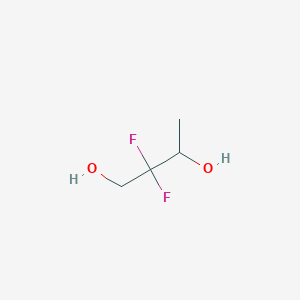
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
